2-Oxo-2,3-dihydro-1,3-thiazole-4-carboxylic acid
Description
2-Oxo-2,3-dihydro-1,3-thiazole-4-carboxylic acid (CAS: 19771-63-2; IUPAC name: 2-oxothiazolidine-4-carboxylic acid) is a heterocyclic compound featuring a thiazolidine ring fused with a carboxylic acid group at position 4 and a ketone group at position 2. This bicyclic structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science. It is also known by synonyms such as Procysteine and 4-thiazolidinecarboxylic acid, 2-oxo- (7CI,8CI,9CI) .
Properties
IUPAC Name |
2-oxo-3H-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO3S/c6-3(7)2-1-9-4(8)5-2/h1H,(H,5,8)(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOCUNROALQOCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)S1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608583 | |
| Record name | 2-Oxo-2,3-dihydro-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43029-06-7 | |
| Record name | 2-Oxo-2,3-dihydro-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxo-2,3-dihydro-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2,3-dihydro-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-2,3-dihydro-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Antioxidant Properties
2-Oxo-2,3-dihydro-1,3-thiazole-4-carboxylic acid has been investigated for its antioxidant capabilities. Studies indicate that it can scavenge free radicals effectively, contributing to cellular protection against oxidative stress. This property is crucial in preventing diseases linked to oxidative damage, such as cancer and neurodegenerative disorders .
Case Study: Antioxidant Activity Assessment
In a comparative study of various compounds, it was found that derivatives of thiazole exhibited significant DPPH radical scavenging activity. The structural modifications on the thiazole ring influenced the antioxidant efficacy, with certain derivatives showing up to 1.5 times the activity of ascorbic acid .
2. Cytoprotective Agents
The compound has been explored as a cytoprotective agent. Its derivatives have shown promise in protecting cells from damage induced by various stressors. Thiazolidine derivatives have been specifically noted for their ability to enhance cell viability under oxidative stress conditions .
Case Study: Cytoprotection Mechanism
Research indicated that thiazolidine derivatives could modulate cellular pathways that lead to apoptosis in stressed cells. This modulation is essential for developing drugs aimed at treating conditions like ischemia or neurodegeneration .
Agricultural Applications
1. Pesticidal Activity
There is emerging interest in the use of this compound as a potential pesticide. Its derivatives have demonstrated efficacy against various plant pathogens and pests.
Case Study: Efficacy Against Fungal Pathogens
A study tested several thiazole derivatives against common agricultural fungal pathogens. Results showed that certain compounds exhibited significant antifungal activity, suggesting potential for use in crop protection formulations .
Materials Science
1. Polymer Stabilization
The compound is being investigated for its role in stabilizing polymers against degradation caused by environmental factors. Its incorporation into polymer matrices can enhance thermal stability and resistance to oxidative degradation.
Case Study: Polymer Blends
Research demonstrated that adding thiazole derivatives to polyvinyl chloride (PVC) improved the material's thermal stability and reduced discoloration upon exposure to UV light. This application is particularly relevant in developing long-lasting materials for construction and packaging industries .
Summary of Applications
| Application Area | Details | Case Study Findings |
|---|---|---|
| Medicinal Chemistry | Antioxidant properties; cytoprotective agents | Significant DPPH scavenging activity; modulation of apoptosis pathways |
| Agriculture | Pesticidal activity | Effective against fungal pathogens in crops |
| Materials Science | Polymer stabilization | Enhanced thermal stability and UV resistance in PVC |
Mechanism of Action
The mechanism of action of 2-Oxo-2,3-dihydro-1,3-thiazole-4-carboxylic acid involves its interaction with various molecular targets. The compound can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems. For instance, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death .
Comparison with Similar Compounds
2-(2,6-Difluorophenyl)thiazole-4-carboxylic Acid (CAS: 1017385-07-7)
- Structural Differences : Replaces the 2-oxo-dihydrothiazole ring with a simple thiazole ring and introduces a 2,6-difluorophenyl substituent at position 2.
- Functional Implications : The fluorine substituents enhance electronegativity and metabolic stability, making this compound more lipophilic than the parent molecule. It is often used in kinase inhibitor design .
Ethyl (2-Oxo-2,3-dihydro-1,3-thiazol-4-yl)acetate
- Structural Differences : The carboxylic acid group at position 4 is esterified to an ethyl group.
- Functional Implications : This esterification improves cell permeability but reduces binding affinity to polar targets. It serves as an intermediate in prodrug synthesis .
Analogues with Heterocyclic Variations
3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic Acid (CAS: 17245-60-2)
- Structural Differences : Substitutes the sulfur atom in the thiazole ring with a nitrogen atom, forming an imidazole ring.
- Functional Implications : The imidazole ring introduces additional hydrogen-bonding capacity, which may enhance interactions with metalloenzymes. However, the absence of sulfur reduces thiol-mediated reactivity .
2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic Acid (CAS: 54903-16-1)
- Structural Differences : Replaces the thiazole ring with a benzoxazole ring fused to a benzene group.
- This compound has been explored in fluorescent probe design .
Enzyme Inhibition Potential
- N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-5-yl)-succinamic Acid : A structurally related compound with a fused imidazo-pyridine ring showed stronger binding affinity (-9.0 kcal/mol) to the same target, highlighting the importance of extended aromatic systems in enzyme inhibition .
Physicochemical Properties
| Compound | logP | Molecular Weight (g/mol) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| 2-Oxo-2,3-dihydro-1,3-thiazole-4-carboxylic acid | -0.52 | 147.13 | 2 | 4 |
| 2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid | 2.18 | 255.20 | 1 | 3 |
| 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | -0.89 | 142.11 | 2 | 4 |
Data derived from computational models and experimental measurements
Biological Activity
2-Oxo-2,3-dihydro-1,3-thiazole-4-carboxylic acid (OTCA) is a heterocyclic compound with significant biological activity, attributed to its unique molecular structure. This article explores its various biological activities, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
OTCA has the molecular formula C₄H₃N₁O₃S and a molar mass of approximately 145.14 g/mol. The compound features a thiazole ring, an oxo group, and a carboxylic acid functional group, which contribute to its reactivity and biological properties.
Biological Activities
OTCA exhibits a range of biological activities:
The mechanisms through which OTCA exerts its biological effects involve interactions with various biological targets:
- Enzyme Inhibition : Thiazole derivatives often act as inhibitors of key enzymes involved in metabolic pathways. For example, they may inhibit xanthine oxidase, which is crucial in purine metabolism and associated with gout treatment .
- Cellular Pathway Modulation : OTCA may influence several biochemical pathways, leading to changes in cellular functions such as apoptosis and cell cycle regulation. These effects are often mediated through receptor interactions and signal transduction pathways.
Table 1: Summary of Biological Activities of OTCA
Research Applications
OTCA is being investigated for various applications:
- Pharmaceutical Development : Its diverse biological activities make OTCA a candidate for developing new drugs targeting infections, seizures, and cancer. Ongoing research aims to optimize its efficacy and safety profiles .
- Synthetic Chemistry : As a building block, OTCA is utilized in synthesizing more complex thiazole derivatives with enhanced biological properties. This versatility is crucial for medicinal chemistry advancements .
Q & A
Q. What are the common synthetic routes for preparing 2-Oxo-2,3-dihydro-1,3-thiazole-4-carboxylic acid and its derivatives?
A typical procedure involves condensation of a substituted aldehyde with thiazolidinone precursors under acidic conditions. For example, refluxing 3-formyl-indole derivatives with 2-thioxothiazolidin-4-one in acetic acid with sodium acetate yields thiazole-carboxylic acid derivatives via Knoevenagel condensation. Reaction times range from 2.5–5 hours, with recrystallization from acetic acid or DMF/acetic acid mixtures .
Q. Key Reaction Parameters
| Reagent | Solvent | Catalyst | Temperature | Yield Range |
|---|---|---|---|---|
| 3-formyl-indole | Acetic acid | Sodium acetate | Reflux | 60–85% |
| 2-thioxothiazolidinone | DMF/AcOH mix | – | 100–120°C | 70–90% |
Q. How can the purity and structural integrity of synthesized this compound be validated?
Use a combination of spectroscopic and chromatographic methods:
- NMR : Confirm the presence of characteristic signals, such as the thiazole ring protons (δ 6.5–7.5 ppm) and carboxylic acid protons (broad ~δ 12 ppm).
- HPLC : Employ C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
- X-ray crystallography : Resolve crystal structures to verify intramolecular hydrogen bonding (e.g., O–H···O interactions) and π-stacking distances (3.34–3.69 Å) .
Advanced Research Questions
Q. What strategies optimize the yield of this compound derivatives under varying reaction conditions?
- Catalyst screening : Sodium acetate enhances condensation efficiency compared to weaker bases.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while acetic acid facilitates proton transfer.
- Time-temperature trade-off : Extended reflux (5 hours) increases yields but risks decomposition; monitor via TLC .
Q. How does the electronic nature of substituents influence the biological activity of this compound derivatives?
Electron-withdrawing groups (e.g., –NO₂, –CF₃) enhance antimicrobial potency by increasing electrophilicity at the thiazole ring. For example:
Q. How should researchers address contradictions in reported biological data for thiazole-carboxylic acid derivatives?
- Assay standardization : Validate protocols using positive controls (e.g., ciprofloxacin for antimicrobial tests).
- Structural confirmation : Re-examine NMR and HRMS data to rule out impurities or tautomeric forms.
- Dose-response curves : Compare EC₅₀ values across studies to identify outliers caused by solvent or cell line variability .
Q. What computational methods are effective for predicting the pharmacokinetic properties of this compound derivatives?
- Molecular docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., DNA gyrase for antimicrobial activity).
- ADMET prediction : SwissADME estimates logP (<3.0) and bioavailability scores (>0.55) to prioritize compounds with favorable absorption .
Data Contradiction Analysis
Q. Why do some studies report divergent cytotoxicity results for structurally similar thiazole-carboxylic acid derivatives?
Discrepancies may arise from:
Q. How can crystallographic data resolve ambiguities in the tautomeric forms of this compound?
Single-crystal X-ray analysis reveals:
- Dominant tautomer : The 2-oxo form is stabilized by intramolecular hydrogen bonds (O5–H5a···O1, 2.64 Å).
- Packing effects : Molecular alignment along the [001] direction minimizes steric clashes, favoring the keto-enol equilibrium .
Methodological Best Practices
Q. What precautions are critical when handling this compound in biological assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
